3-(2-Chloropropanamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-Chloropropanamido)benzofuran-2-carboxamide is a compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities . Benzofuran and its derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the use of palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group cleavage and further diversification of the C3-arylated benzofuran products can be achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of 3-(2-Chloropropanamido)benzofuran-2-carboxamide is composed of a benzofuran ring fused with a 2-chloropropanamido group. Benzofuran is a heterocyclic compound with a core structure of a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . They can also undergo reactions to form different heteroaromatic moieties using a catalytic protocol .Scientific Research Applications
Anticancer Therapeutic Potential
Benzofuran scaffolds, which “3-(2-Chloropropanamido)benzofuran-2-carboxamide” is a part of, have shown significant potential in anticancer therapies . They have unique therapeutic potentials and are involved in various clinical drugs . The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
Antibacterial Activity
Furan derivatives, which are related to benzofurans, have been found to have significant antibacterial activity . They have been used to create numerous innovative antibacterial agents . The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .
Synthesis of Elaborate Derivatives
“3-(2-Chloropropanamido)benzofuran-2-carboxamide” can be used as a precursor in the synthesis of a diverse set of C3-substituted, benzofuran-2-carboxamide derivatives . This can be achieved through a modular synthetic strategy .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-inflammatory, Analgesic, and Antidepressant
Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic, and antidepressant . This suggests that “3-(2-Chloropropanamido)benzofuran-2-carboxamide” could potentially have similar benefits.
Anti-protozoal and Antiviral
Furan-containing compounds have been found to have anti-protozoal and antiviral properties . This suggests that “3-(2-Chloropropanamido)benzofuran-2-carboxamide” could potentially be used in the treatment of protozoal infections and viral diseases.
Future Directions
Benzofuran derivatives, including 3-(2-Chloropropanamido)benzofuran-2-carboxamide, have potential applications in many aspects of pharmaceutical research due to their strong biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring new areas to improve human health and reduce suffering .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .
Result of Action
Given the biological activities associated with benzofuran compounds, it is likely that the compound could have a variety of effects, potentially including inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .
properties
IUPAC Name |
3-(2-chloropropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-6(13)12(17)15-9-7-4-2-3-5-8(7)18-10(9)11(14)16/h2-6H,1H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSXAXPGLVUUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanamido)benzofuran-2-carboxamide |
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